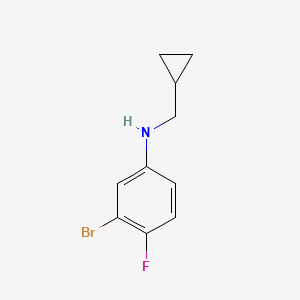
3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline
Vue d'ensemble
Description
3-Bromo-N-(cyclopropylmethyl)-4-fluoroaniline is an organic compound commonly used in the synthesis of pharmaceuticals and other related products. It is a member of the aniline family and is composed of a cyclopropylmethyl group attached to a brominated 4-fluoroaniline. This compound has a wide range of applications in scientific and industrial research, as well as in the manufacture of pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Biological Activities
The synthesis of new compounds through the manipulation of halogenated anilines, such as 2-bromo-4-fluoroaniline, leads to derivatives with significant biological activities. For instance, the synthesis of thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives demonstrates the versatility of halogenated anilines as building blocks. These derivatives have been shown to possess broad antibacterial activity against both gram-positive and gram-negative bacteria, with some compounds also displaying remarkable antifungal activity (Abdel‐Wadood et al., 2014).
Photochemistry and Photophysics
The study of the photochemistry of haloanilines reveals insights into their reactivity under light exposure. Research on 4-haloanilines, including 4-bromo-N,N-dimethylanilines, shows how solvent polarity affects the quantum yield of photoreaction products. These studies are significant for understanding the photodegradation of halogenated aromatic pollutants and the phototoxic effects of some fluorinated drugs (Freccero et al., 2003).
Material Science and Polymer Chemistry
In material science, halogenated anilines serve as precursors for the synthesis of semiconducting polymers and other materials. For example, 4-bromoanisole has been used as a processing additive to control the morphology and crystallization of semiconducting polymer blends. This application is crucial for improving the performance of organic photovoltaic devices (Liu et al., 2012).
Fluorescent Probes and Imaging
The development of fluorescent probes for biological and environmental samples often utilizes halogenated anilines. A study on a fluorescent probe for the detection of hydrazine showcases the use of a bromobutyryl group as a recognition site. Such probes are essential for monitoring highly reactive and toxic substances in various settings (Zhu et al., 2019).
Propriétés
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXBSAYFZKGIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



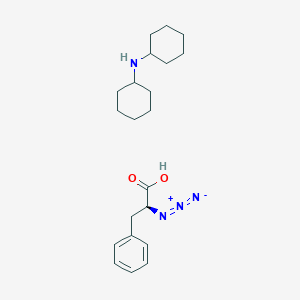
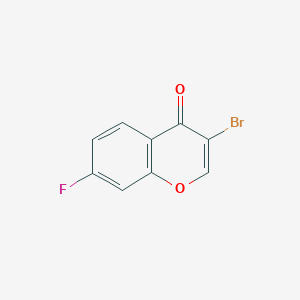
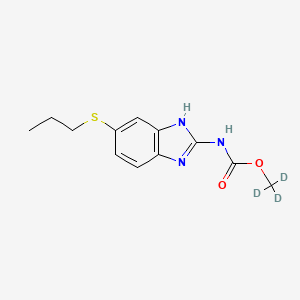
![5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1528134.png)
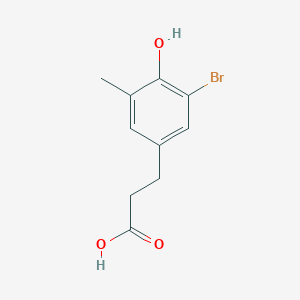
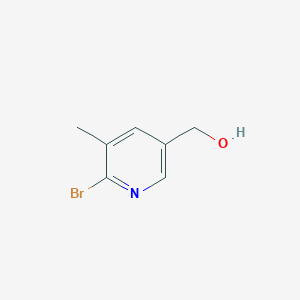
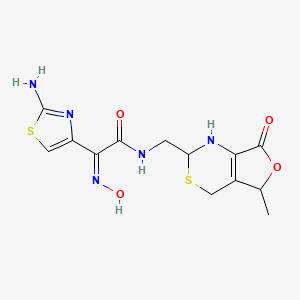
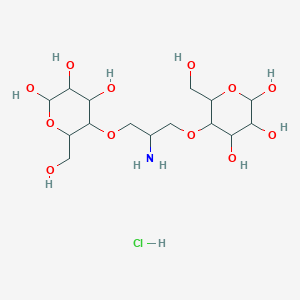
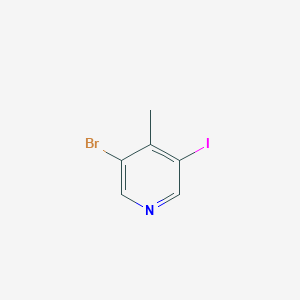
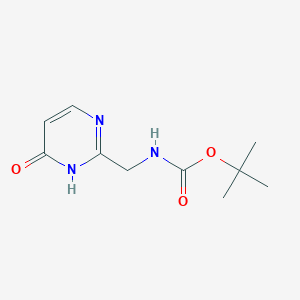
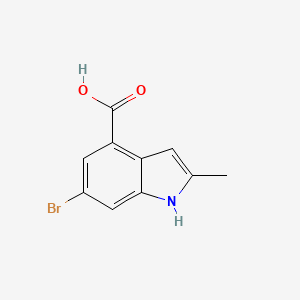
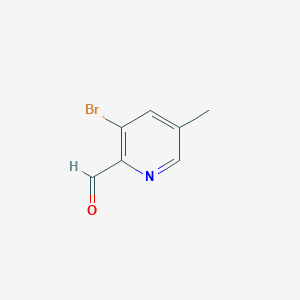
![8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine](/img/structure/B1528148.png)
![7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1528149.png)